molecular formula C17H16N6O3 B2635419 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea CAS No. 1396794-91-4

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2635419
CAS No.: 1396794-91-4
M. Wt: 352.354
InChI Key: OPHUZTQBTXQDGG-UHFFFAOYSA-N
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Description

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a urea derivative featuring a benzodioxol group (1,3-benzodioxole) linked to a pyrimidine ring substituted with a 3,5-dimethylpyrazole moiety.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-10-5-11(2)23(22-10)16-18-7-13(8-19-16)21-17(24)20-12-3-4-14-15(6-12)26-9-25-14/h3-8H,9H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHUZTQBTXQDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the pyrazole ring: This involves the condensation of hydrazine derivatives with diketones or β-ketoesters.

    Construction of the pyrimidine ring: This can be synthesized by the reaction of amidines with β-dicarbonyl compounds.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole, pyrazole, and pyrimidine intermediates through urea formation, typically using phosgene or carbonyldiimidazole as coupling agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens, alkylating agents, or nitrating agents.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nitrating agents (e.g., nitric acid).

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead structure for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would be determined by the compound’s interaction with these biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s structural uniqueness lies in the combination of benzodioxol, pyrimidine, and dimethylpyrazole groups. Below is a comparison with analogous urea-linked heterocycles:

Table 1: Structural and Functional Comparison
Compound Name Substituent A Substituent B Key Features Potential Activity
Target Compound Benzo[d][1,3]dioxol-5-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl Urea linkage; dual heterocyclic system Anticonvulsant (inferred from analogs)
MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) 3,5-dimethoxyphenyl 4-methyl-1H-pyrazol-1-yl Methoxy groups enhance solubility; simpler pyrazole Unspecified (urea derivatives often target kinases)
EP Patent Example (2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) Benzo[d][1,3]dioxol-5-yl Piperazine-substituted pyrido-pyrimidinone No urea linkage; fused pyrido-pyrimidinone core Kinase inhibition (common in pyrimidinones)
Key Observations:
  • Substituent A : The benzodioxol group in the target compound and EP patent example may improve membrane permeability compared to MK13’s dimethoxyphenyl group .
  • Urea Linkage : Present only in the target compound and MK13, this group is critical for hydrogen bonding in enzyme inhibition .

Biological Activity

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications, particularly in oncology and other disease areas. This article delves into the biological activity of this compound, drawing from various research findings and studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3

This structure features a benzo[d][1,3]dioxole moiety linked to a pyrimidine ring through a urea bond, with a 3,5-dimethyl-1H-pyrazole substituent. This specific arrangement is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. The study by demonstrated that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound may similarly affect these pathways due to its structural analogies.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMDA-MB-2312.43Microtubule destabilization
Compound BHepG24.98Apoptosis induction via caspase activation
Target Compound MDA-MB-231TBDTBD

The mechanisms through which 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea exerts its effects include:

  • Microtubule Disruption : Similar to other pyrazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Caspase Activation : Induction of apoptosis through caspase pathway activation has been noted in related compounds, indicating a potential pathway for this compound as well.

Synthesis and Evaluation

A recent study synthesized various derivatives based on the core structure and evaluated their biological activities. The findings suggested that modifications on the pyrazole or pyrimidine rings significantly influenced their anticancer efficacy .

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